2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[2,1-b]thiazole core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signal transduction pathways regulated by these receptors, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR and VEGFR2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and survival. This is achieved through the disruption of the EGFR and VEGFR2 signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature, pH, and light exposure can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid: This compound shares the imidazo[2,1-b]thiazole core and has been studied for its antifungal and antibacterial properties.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide stands out due to its specific structural features and its potent inhibitory effects on EGFR, making it a promising candidate for anticancer therapy. Its unique combination of imidazo[2,1-b]thiazole and dipropylacetamide moieties contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUGCJFWXITSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.